4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile
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Overview
Description
4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a methoxy group at the 7th position of the imidazo[1,2-a]pyridine ring and a benzonitrile group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under various conditions, including:
Microwave Irradiation: A solvent- and catalyst-free method using microwave irradiation has been developed.
Traditional Heating: The reaction can also be performed in neutral or weakly basic organic solvents at elevated temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a cyclin-dependent kinase inhibitor, calcium channel blocker, and GABA A receptor modulator.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: It has shown promise in antiviral, antibacterial, anticancer, antifungal, and antituberculosis studies.
Mechanism of Action
The mechanism of action of 4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets:
Cyclin-Dependent Kinase Inhibition: The compound binds to the active site of cyclin-dependent kinases, inhibiting their activity and thus affecting cell cycle progression.
Calcium Channel Blocking: It interacts with calcium channels, blocking the influx of calcium ions and affecting cellular signaling pathways.
GABA A Receptor Modulation: The compound modulates the activity of GABA A receptors, influencing neurotransmission and exhibiting anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative that also contains the imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another anxiolytic compound.
Olprione: A heart-failure drug with the imidazo[1,2-a]pyridine structure.
Uniqueness
4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new therapeutic and material science applications.
Properties
Molecular Formula |
C15H11N3O |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H11N3O/c1-19-13-6-7-18-10-14(17-15(18)8-13)12-4-2-11(9-16)3-5-12/h2-8,10H,1H3 |
InChI Key |
SNALIISJOGTIBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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